1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
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Overview
Description
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of two 4-fluorophenyl groups attached to the imidazolium core, which is further substituted with methyl groups The bromide ion serves as the counterion to balance the positive charge on the imidazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 4-fluorobenzyl bromide with 4,5-dimethylimidazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or dimethylformamide (DMF). The resulting product is then purified by recrystallization or column chromatography to obtain the desired imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as chloride, iodide, or other anions.
Oxidation: The imidazolium ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding imidazole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium iodide, or other nucleophiles in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of imidazolium salts with different counterions.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of imidazole derivatives.
Scientific Research Applications
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a catalyst or ligand in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorophenyl groups enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(benzyl)-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1,3-Bis(4-chlorophenyl)methyl-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1,3-Bis(4-methylphenyl)methyl-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
Uniqueness
1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of fluorine atoms on the phenyl rings. This fluorination can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity, enhancing its binding affinity to biological targets, and improving its stability under various conditions.
Properties
CAS No. |
192881-81-5 |
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Molecular Formula |
C19H21BrF2N2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1,3-bis[(4-fluorophenyl)methyl]-4,5-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C19H20F2N2.BrH/c1-14-15(2)23(12-17-5-9-19(21)10-6-17)13-22(14)11-16-3-7-18(20)8-4-16;/h3-10H,11-13H2,1-2H3;1H |
InChI Key |
HZKUDSCFLUILCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C[NH+]1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F)C.[Br-] |
Origin of Product |
United States |
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